molecular formula C21H16N2OS B11594414 1-(1H-benzimidazol-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone

1-(1H-benzimidazol-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone

Cat. No.: B11594414
M. Wt: 344.4 g/mol
InChI Key: YXWKBHVLCUEKOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-benzimidazol-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-benzimidazol-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone typically involves the reaction of benzimidazole with appropriate phenyl and phenylsulfanyl groups under controlled conditions. One common method involves the use of benzimidazole, phenyl bromide, and thiophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(1H-benzimidazol-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions where the phenylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Nucleophiles like amines, thiols, and halides, with solvents such as DMF or dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1H-benzimidazol-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and proteins, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent. Additionally, the compound’s ability to interfere with DNA synthesis and repair mechanisms contributes to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-phenyl-1H-benzimidazol-1-yl)ethanone
  • 1-(1H-benzimidazol-2-yl)-2-phenyl-2-(phenylsulfanyl)ethanone
  • 1-(1H-benzimidazol-1-yl)-2-phenyl-2-(phenylsulfonyl)ethanone

Uniqueness

1-(1H-benzimidazol-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylsulfanyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H16N2OS

Molecular Weight

344.4 g/mol

IUPAC Name

1-(benzimidazol-1-yl)-2-phenyl-2-phenylsulfanylethanone

InChI

InChI=1S/C21H16N2OS/c24-21(23-15-22-18-13-7-8-14-19(18)23)20(16-9-3-1-4-10-16)25-17-11-5-2-6-12-17/h1-15,20H

InChI Key

YXWKBHVLCUEKOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)N2C=NC3=CC=CC=C32)SC4=CC=CC=C4

Origin of Product

United States

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